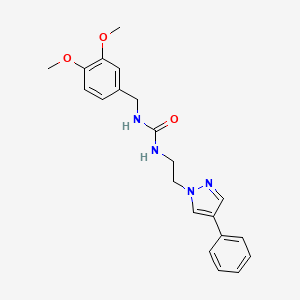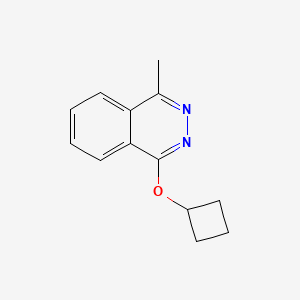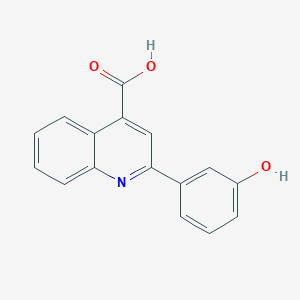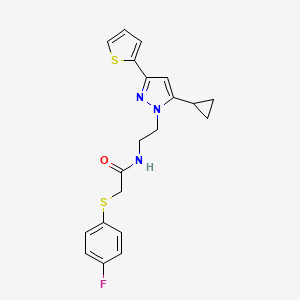![molecular formula C22H27N3O5S B2689492 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097890-65-6](/img/structure/B2689492.png)
2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’re asking about is a complex organic molecule. It contains a 1,4-benzodioxine-6-sulfonyl group and a piperidin-4-ylmethyl group attached to a hexahydrocinnolin-3-one core .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a 1,4-benzodioxine ring, a piperidine ring, and a cinnoline ring .Chemical Reactions Analysis
Without specific context or conditions, it’s difficult to predict the chemical reactions this compound might undergo. Its reactivity would likely be influenced by the sulfonyl, piperidine, and cinnoline groups .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research has identified derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine with significant antimicrobial properties. These compounds have been synthesized and tested against bacterial and fungal pathogens affecting tomato plants, showing potent activities compared to standard drugs (Vinaya et al., 2009). The nature of substitutions on the benzhydryl and sulfonamide rings was found to influence antibacterial activity, highlighting the importance of structural variations in enhancing antimicrobial efficacy.
Enzyme Inhibition and Metabolic Fate
Studies on synthetic cannabinoid receptor agonists, such as quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate and its derivatives, have contributed to understanding their metabolic fate, including enzymatic hydrolysis and the involvement of various cytochrome P450 isozymes in their metabolism. This research aids in identifying toxicological screening targets and predicting possible drug interactions (Richter et al., 2021; Richter et al., 2022).
Chemical Synthesis Methods
The field of chemical synthesis has seen the application of derivatives in the synthesis of complex molecules. For instance, the nucleophile-promoted alkyne-iminium ion cyclizations involving (E)-1-Benzyl-3-(1-iodoethylidene)piperidine showcase the utility of such derivatives in creating heterocyclic compounds with potential pharmaceutical applications (Arnold et al., 2003).
Molecular Modeling and Drug Design
The synthesis and characterization of Schiff base derived from sulfamerazine indicate the role of such derivatives in antimicrobial activity and drug design, supported by molecular modeling studies to understand the interactions at the molecular level (Othman et al., 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c26-22-13-17-3-1-2-4-19(17)23-25(22)15-16-7-9-24(10-8-16)31(27,28)18-5-6-20-21(14-18)30-12-11-29-20/h5-6,13-14,16H,1-4,7-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDLZEUOWJSMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Oxan-4-yl)-5-[[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2689413.png)




![(7-Aminotricyclo[2.2.1.02,6]heptan-1-yl)methanol](/img/structure/B2689419.png)


![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide](/img/structure/B2689426.png)
![1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B2689431.png)
![4-{[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B2689432.png)